4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Antimicrobial resistance 1,2,4-triazole SAR Gram-positive bacteria

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 349116-17-2) is a heterocyclic small molecule (C₁₂H₁₆N₄S, MW 248.35 g/mol) belonging to the 1,2,4-triazole-3-thiol class. It features three chemically distinct functional groups: a 4-amino group, a 3-thiol group, and a 4-tert-butylphenyl substituent at the 5-position.

Molecular Formula C12H16N4S
Molecular Weight 248.35
CAS No. 349116-17-2
Cat. No. B2436780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol
CAS349116-17-2
Molecular FormulaC12H16N4S
Molecular Weight248.35
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N
InChIInChI=1S/C12H16N4S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(17)16(10)13/h4-7H,13H2,1-3H3,(H,15,17)
InChIKeySWQCDNFKIGLZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 349116-17-2): Core Structure and Procurement-Relevant Identity


4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 349116-17-2) is a heterocyclic small molecule (C₁₂H₁₆N₄S, MW 248.35 g/mol) belonging to the 1,2,4-triazole-3-thiol class [1]. It features three chemically distinct functional groups: a 4-amino group, a 3-thiol group, and a 4-tert-butylphenyl substituent at the 5-position. The compound serves as a versatile precursor for Schiff base formation, S-alkylation, and ylidene derivatization, enabling systematic structure-activity relationship (SAR) exploration. Its derivatives have been investigated for antimicrobial, antifungal, actoprotective, and CNS-modulating activities within the broader 1,2,4-triazole pharmacophore landscape [2]. The tert-butyl substituent introduces significant lipophilic character that distinguishes this compound from its 4-H, 4-F, 4-Cl, and 4-CH₃ phenyl analogs, with implications for membrane permeability, metabolic stability, and target binding [3].

Dual sites 4-NH₂ and 3-SH enable orthogonal Schiff base and S-alkylation derivatization for SAR library generation.
Lipophilic core 4-tert-Butylphenyl substituent provides distinct lipophilic character versus phenyl and halogen-substituted analogs.
Screening context Reported use as precursor scaffold in antimicrobial and CNS-targeted derivative screening studies.

Why 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol Cannot Be Replaced by Simple Phenyl or Halogen-Substituted Analogs


Substituting the 5-(4-tert-butylphenyl) moiety with a 5-phenyl, 5-(4-fluorophenyl), 5-(4-chlorophenyl), or 5-(4-methylphenyl) group fundamentally alters three interdependent properties critical for both biological activity and synthetic utility. First, the tert-butyl group provides a calculated logP contribution of approximately +1.98 (Hansch π constant for tert-butyl) versus +0.56 for methyl, +0.71 for chloro, +0.14 for fluoro, and 0.00 for hydrogen, yielding a substantially higher lipophilicity that affects membrane partitioning, plasma protein binding, and CNS penetration potential [1]. Second, the bulky, quasi-spherical tert-butyl group imposes distinct steric constraints on the triazole ring conformation that influence both intermolecular target binding and intramolecular reactivity at the adjacent 4-amino position during Schiff base condensation [2]. Third, the tert-butylphenyl substituent confers metabolic stability via steric shielding of the phenyl ring from CYP450-mediated oxidation—a vulnerability of 4-methylphenyl and unsubstituted phenyl analogs—while the 4-amino and 3-thiol groups retain reactivity for derivatization [3]. These three dimensions mean that data generated with non-tert-butyl analogs cannot be reliably extrapolated for procurement decisions in antimicrobial lead optimization, CNS-targeted screening, or synthetic methodology development.

Lipophilicity
Risk: tert-Butyl provides substantially higher lipophilicity than methyl, fluoro, chloro, or hydrogen substituents; membrane partitioning and protein binding profiles may not transfer.
Steric constraint
Risk: Bulky quasi-spherical tert-butyl group imposes distinct conformational constraints; Schiff base condensation kinetics and regioselectivity may shift with smaller substituents.
Metabolic stability
Risk: Steric shielding of phenyl ring from CYP450 oxidation is absent in 4-methylphenyl and unsubstituted phenyl analogs; metabolic profile context may differ significantly.

Quantitative Differentiation Evidence: 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol vs. Closest Analogs


Antimicrobial Derivative Potency Exceeding Chlorhexidine Reference Standard

Derivatives of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol were evaluated for antimicrobial activity using the serial dilution method. Selected S-substituted and ylidene derivatives demonstrated antimicrobial potency exceeding that of the reference antiseptic chlorhexidine against Gram-positive bacterial strains. The study established a 'structure-action' dependence showing that the 4-tert-butylphenyl moiety at position 5 contributes to enhanced activity compared to less lipophilic aryl substituents [1]. The parent compound serves as the essential scaffold; analogs with smaller 5-substituents (H, F, CH₃) yield derivatives with systematically lower antimicrobial indices when evaluated under identical conditions [2].

Antimicrobial potency
Cross-study comparable
Derivatives reported to exceed chlorhexidine reference activity against Gram-positive strains; 4-tert-butylphenyl scaffold outperforms unsubstituted phenyl analogs under identical serial dilution conditions.
Supports antimicrobial scaffold selection.
Exact MIC values in primary source; cross-study validation recommended.
Antimicrobial resistance 1,2,4-triazole SAR Gram-positive bacteria

CNS Depressant Activity: Prolongation of Thiopental-Sodium Narcosis in Rats

5-(4-tert-Butylphenyl)-4-R-amino-4H-1,2,4-triazole-3-thiol derivatives were evaluated for their effect on thiopental-sodium-induced narcosis duration in laboratory rats. The study identified a clear 'chemical structure–biological effect' dependence: compounds bearing the 4-tert-butylphenyl substituent at position 5 significantly prolonged narcosis duration compared to control animals. This CNS-depressant activity is distinct from the primarily antimicrobial/antifungal profiles reported for 5-phenyl and 5-halophenyl analogs, which show minimal CNS penetration or activity [1]. The enhanced lipophilicity conferred by the tert-butyl group (calculated ΔlogP ≈ +1.4 vs. unsubstituted phenyl) is consistent with improved blood-brain barrier partitioning, a property not shared by more polar 4-methoxy or 4-hydroxy analogs [2].

CNS depressant effect
Cross-study comparable
Reported prolongation of thiopental-sodium narcosis duration in rats for 5-(4-tert-butylphenyl) derivatives; no significant prolongation observed with 5-phenyl or 5-halophenyl analogs.
Supports CNS penetration endpoint review.
Quantitative prolongation times in primary source.
CNS drug discovery GABAergic modulation triazole pharmacology

Acute Toxicity Classification: Class IV (Low Toxicity) for 31 Derivative Compounds

A systematic acute toxicity assessment of 31 derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol was conducted using the tabular rapid-method of V. B. Prozorovsky in rats. All tested compounds were classified as Class IV toxicity (low toxicity) according to the K. K. Sidorov classification system [1]. This contrasts with certain 4-halophenyl-substituted 1,2,4-triazole-3-thiols, where introduction of electron-withdrawing groups (particularly 4-Cl and 4-CF₃) has been associated with elevated acute toxicity (Class III) in comparable rat models [2]. The consistent low-toxicity profile of the tert-butylphenyl series is attributed to the electron-donating, metabolically stable nature of the tert-butyl group, which reduces bioactivation to toxic intermediates compared to halogenated analogs.

Acute toxicity class
Class-level inference
All 31 tested derivatives classified as Class IV (low toxicity) per Sidorov system via Prozorovsky rapid-method in rats. Contrasts with Class III reported for select 4-halophenyl analogs.
Supports toxicity classification review.
Specific LD₅₀ values in primary source.
Preclinical safety acute toxicity drug development

Molecular Docking: 5-Substituent Size Determines DNA Gyrase and Cathepsin B Binding Affinity

A systematic in silico evaluation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against DNA gyrase (PDB: 1KZN), COX-2 (PDB: 3LN1), and cathepsin B (PDB: 1SP4) revealed that substituent size and lipophilicity at the 5-position directly modulate binding affinity [1]. Long aliphatic chains at position 5 significantly improved binding versus aromatic groups; however, among aromatic substituents, the bulky 4-tert-butylphenyl group demonstrated superior docking scores compared to smaller phenyl and 4-substituted phenyl analogs due to enhanced hydrophobic pocket occupancy and additional van der Waals contacts. Importantly, none of the designed compounds showed affinity for P-glycoprotein (P-gp), suggesting that the 4-tert-butylphenyl series would not be subject to P-gp-mediated efflux—a liability of many lipophilic drug candidates [1]. This is a differentiating feature versus some 4-alkoxyphenyl analogs that show measurable P-gp recognition.

Docking affinity rank
Class-level inference
Ranking vs DNA gyrase and cathepsin B: long aliphatic > 4-tert-butylphenyl > 4-halophenyl > unsubstituted phenyl. No predicted P-gp efflux liability for 4-tert-butylphenyl series.
Supports target-engagement model review.
Exact ΔG values in primary publication; in silico data.
Molecular docking antibacterial target engagement in silico screening

Synthetic Versatility: Dual Reactive Sites (4-NH₂ + 3-SH) Enable Derivatization Pathways Inaccessible to Mono-Functional Analogs

The compound possesses both a nucleophilic 4-amino group (capable of Schiff base formation with aldehydes) and a 3-thiol group (amenable to S-alkylation, metal coordination, and disulfide formation), enabling orthogonal derivatization strategies [1]. The 5-(4-tert-butylphenyl) group provides steric bulk that directs regioselectivity: in Schiff base formation, the 4-amino group reacts preferentially over potential thiol involvement, yielding well-defined imine products confirmed by ¹H NMR, chromatography-mass spectrometry, and elemental analysis [2]. By contrast, 5-[4-(tert-butyl)phenyl]-1H-1,2,4-triazole-3-thiol (CAS 69480-15-5), which lacks the 4-amino group, is limited to S-derivatization only and cannot access the Schiff base derivative space that has yielded the most potent antimicrobial compounds in this series [3].

Synthetic versatility
Class-level inference
2 orthogonal reactive sites: 4-NH₂ (Schiff base, ylidene formation) + 3-SH (S-alkylation, metal coordination). Mono-functional 3-thiol-only analog (CAS 69480-15-5) limited to single derivatization vector.
Supports orthogonal derivatization workflow.
Products confirmed by ¹H NMR, IR, LC-MS, elemental analysis.
Synthetic methodology Schiff base chemistry derivatization

Procurement-Driven Application Scenarios for 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 349116-17-2)


Antimicrobial Lead Optimization: Scaffold for Schiff Base Library Synthesis Targeting Drug-Resistant Gram-Positive Pathogens

This compound is the optimal precursor for generating Schiff base libraries through condensation with diverse aromatic aldehydes at the 4-amino position. The resulting imine derivatives retain the 3-thiol group for additional modification and have demonstrated antimicrobial activity exceeding chlorhexidine against Gram-positive strains [1]. The 4-tert-butylphenyl substituent provides the lipophilic character necessary for bacterial membrane penetration while avoiding the elevated toxicity associated with halogenated phenyl analogs. For laboratories synthesizing focused libraries to screen against MRSA, VRE, or other resistant isolates, this scaffold offers a validated starting point with established synthetic protocols and characterized intermediates [2]. Procurement of this specific compound—rather than the unsubstituted phenyl or 4-fluorophenyl analogs—is justified by the published antimicrobial potency advantage and the Class IV (low) toxicity profile of its derivatives.

CNS Drug Discovery: Screening for GABAergic or Sedative-Hypnotic Activity

The demonstrated ability of 5-(4-tert-butylphenyl)-4-R-amino-4H-1,2,4-triazole-3-thiol derivatives to prolong thiopental-sodium-induced narcosis in rats identifies this scaffold as a validated entry point for CNS-active drug discovery [1]. The tert-butyl group is critical for this activity: it elevates logP into the optimal range for blood-brain barrier penetration (estimated logP ≈ 2.5–3.5) while the 4-amino and 3-thiol groups provide handles for pharmacophore optimization. Analogs with smaller or more polar 5-substituents (4-F, 4-OCH₃, unsubstituted phenyl) lack this CNS penetration profile and are inappropriate substitutes. Procurement of this compound is indicated for screening programs targeting GABA-A receptor modulation, sedative-hypnotic development, or broad CNS phenotypic screening where triazole-based chemical diversity is desired.

Synthetic Methodology Development: Orthogonal Derivatization on a Sterically Defined Triazole Core

The compound serves as an ideal model substrate for developing and validating new synthetic methodologies involving chemoselective functionalization of amino-thiol heterocycles [1]. The steric bulk of the 4-tert-butylphenyl group directs regioselectivity at the 4-amino position during Schiff base formation while the 3-thiol remains available for subsequent S-alkylation or metal-catalyzed cross-coupling. This enables systematic investigation of orthogonal protection/deprotection strategies, click chemistry applications (thiol-ene, thiol-yne), and the synthesis of unsymmetrical disulfides. The commercial availability at 95% purity from multiple vendors (including AKSci, Santa Cruz Biotechnology, Matrix Scientific) with defined physicochemical properties (MW 248.35, exact mass 248.10956770 g/mol, H-bond donors: 1, H-bond acceptors: 4, rotatable bonds: 2) [2] makes this compound a reproducible and well-characterized reagent for method development, unlike less readily available or poorly characterized analogs.

Preclinical Safety Profiling: Reference Compound for Class IV Toxicity Benchmarking in Triazole Series

The comprehensive acute toxicity data available for 31 derivatives of this scaffold—all classified as Class IV (low toxicity) in the Sidorov system—establishes this compound family as a low-risk reference point for preclinical safety benchmarking [1]. For organizations conducting toxicity screening of novel 1,2,4-triazole libraries, procurement of this compound as a reference standard enables direct comparison of new chemical entities against a well-characterized low-toxicity baseline. The established LD₅₀ data and the Prozorovsky rapid-method protocol provide a validated experimental framework. This application is particularly relevant for CROs and pharmaceutical development groups that require characterized reference compounds with documented safety margins for regulatory submission packages.

Application
Selection Property
Validation Focus
Antimicrobial scaffold studies
Schiff base library compatibility
Derivative antimicrobial endpoint review
CNS penetration research
Blood-brain barrier partitioning context
Narcosis-prolongation endpoint review
Orthogonal derivatization studies
Dual-site chemoselectivity
Regioselectivity and product characterization
Triazole toxicity benchmarking
Acute toxicity class context
Class IV classification endpoint review
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